molecular formula C11H8ClNO3 B3032008 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid CAS No. 927800-99-5

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B3032008
CAS No.: 927800-99-5
M. Wt: 237.64 g/mol
InChI Key: HCJYGXRYMKFEDS-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological activities. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid typically involves the alkylation of substituted 8-hydroxyquinoline derivatives. One common method includes the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane to afford a mono-halogenated intermediate . This intermediate can then be further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with DNA replication and protein synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its chlorine and hydroxyl groups enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-chloro-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-2-6-9(8(12)3-5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJYGXRYMKFEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589185
Record name 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-99-5
Record name 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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